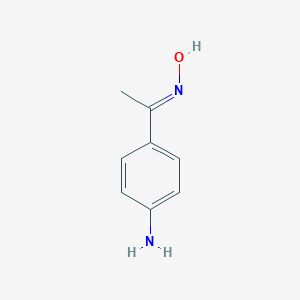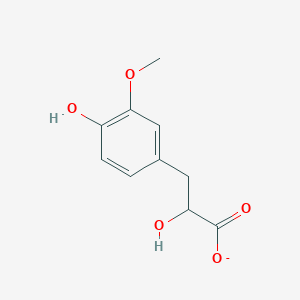![molecular formula C17H13NO2S B231327 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzothienoquinoline family, which is known for its unique chemical structure and diverse biological activities. In
科学的研究の応用
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cell signaling and DNA replication. It also has the ability to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In the immune system, it has been shown to reduce inflammation and modulate the activity of immune cells. In the nervous system, it has been shown to protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
The advantages of using 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline in lab experiments include its diverse biological activities and potential applications in a wide range of research areas. However, the complexity of its synthesis and the need for specialized equipment and knowledge may limit its use in some labs.
将来の方向性
There are many potential future directions for research on 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline. Some possible areas of study include its use in the treatment of neurological disorders, its potential as an anti-cancer agent, and its effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is a complex chemical compound with diverse biological activities and potential applications in scientific research. Its synthesis method is complex, and its mechanism of action is not fully understood. However, its potential as an anti-cancer, anti-inflammatory, and anti-viral agent, as well as its effects on the immune and nervous systems, make it a promising area of study for future research.
合成法
The synthesis of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline involves a multi-step process that begins with the reaction of 2-aminobenzothiophene with ethyl acetoacetate. This reaction forms an intermediate product, which is then treated with a variety of reagents to form the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
特性
分子式 |
C17H13NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2,3-dimethoxy-[1]benzothiolo[2,3-c]quinoline |
InChI |
InChI=1S/C17H13NO2S/c1-19-13-7-11-12(8-14(13)20-2)18-9-16-17(11)10-5-3-4-6-15(10)21-16/h3-9H,1-2H3 |
InChIキー |
ZIQYKMOZTCMTCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)SC4=CC=CC=C43)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)SC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)

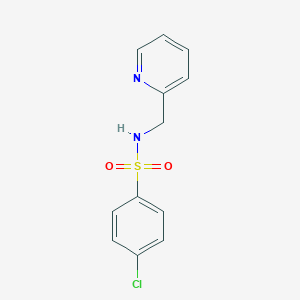
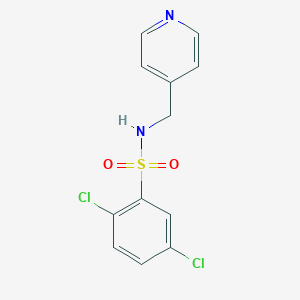
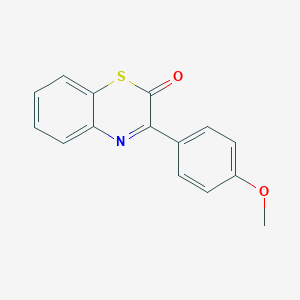
![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)
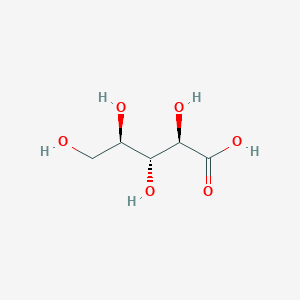
![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)
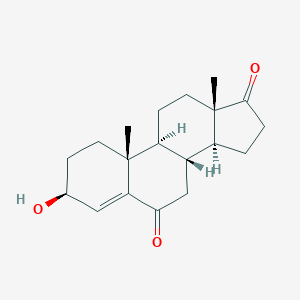
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
